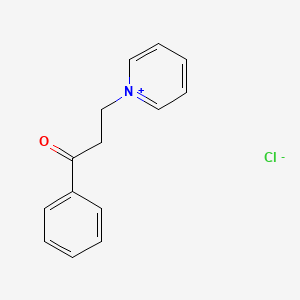

1-(2-Benzoylethyl)pyridinium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Benzoylethyl)pyridinium chloride, also known as this compound, is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Choline Acetyltransferase Inhibition:

1-(2-Benzoylethyl)pyridinium chloride has been identified as a potent and selective inhibitor of choline acetyltransferase (ChA), an enzyme crucial for acetylcholine synthesis. Studies indicate that it exhibits an inhibition constant (I50) in the range of 10-18 µM, demonstrating its effectiveness compared to other inhibitors like (2-benzoylethyl)trimethylammonium . This property positions it as a potential therapeutic agent for conditions related to cholinergic dysfunction.

Antimicrobial Properties:

The compound has also been explored for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents for medical use. Its role as an antibacterial agent in mouthwash and toothpaste formulations has been highlighted, emphasizing its utility in oral health products .

Chemical Applications

Phase Transfer Catalysis:

this compound serves as a phase transfer catalyst, facilitating reactions between immiscible phases. This application is particularly valuable in organic synthesis, where it enhances the efficiency of chemical reactions by promoting the transfer of reactants across phase boundaries .

Solubilization of Compounds:

The compound acts as a solubilizer for water-insoluble substances, making it useful in analytical chemistry and formulation science. Its ability to enhance the solubility of compounds can aid in drug formulation and delivery systems, improving bioavailability .

Material Science Applications

Cationic Surfactant:

In materials science, this compound is utilized as a cationic surfactant. This application is relevant in the production of inks, toners, and nanomaterials, where it helps stabilize emulsions and enhance product performance .

Corrosion Inhibition:

The compound has been studied for its effectiveness as a corrosion inhibitor. Its application in protecting metal surfaces from corrosion demonstrates its potential in industrial settings, particularly in coatings and treatments for metal components .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, making it a candidate for further development into antimicrobial formulations .

Case Study 2: Choline Acetyltransferase Inhibition

Research comparing the inhibitory effects of this compound with other known inhibitors revealed its superior selectivity towards ChA from bovine brain and human placenta. This finding supports its potential application in treating neurological disorders characterized by cholinergic deficits .

Eigenschaften

CAS-Nummer |

70013-89-7 |

|---|---|

Molekularformel |

C14H14ClNO |

Molekulargewicht |

247.72 g/mol |

IUPAC-Name |

1-phenyl-3-pyridin-1-ium-1-ylpropan-1-one;chloride |

InChI |

InChI=1S/C14H14NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |

InChI-Schlüssel |

YTBFUMCKQRTSHQ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-] |

Synonyme |

1-(2-benzoylethyl)pyridinium 1-(2-benzoylethyl)pyridinium chloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.